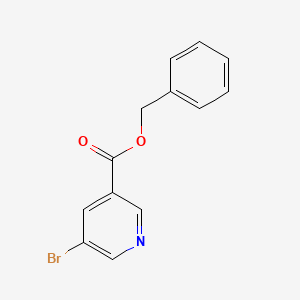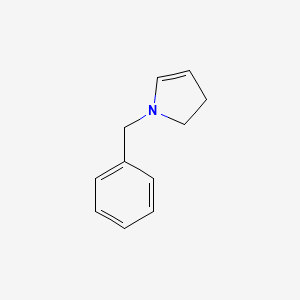
1-Benzyl-2,3-dihydro-1H-pyrrole
描述
1-Benzyl-2,3-dihydro-1H-pyrrole is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the intramolecular cyclization of N-benzyl-3-butynamine derivatives using catalysts such as palladium chloride (PdCl2) or gold chloride (AuCl). This reaction can be enhanced using microwave-assisted heating, achieving up to 92% isolated yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and the use of robust catalytic systems could be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions: 1-Benzyl-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, acids, and bases are frequently used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.
科学研究应用
1-Benzyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 1-Benzyl-2,3-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways. While specific details are not extensively documented, it is known that pyrrole derivatives can interact with enzymes and receptors, influencing biological processes. The exact pathways and molecular targets would depend on the specific derivative and its application .
相似化合物的比较
N-Benzyl-2,5-dihydro-1H-pyrrole: This compound is structurally similar but has different substitution patterns on the pyrrole ring.
Indole Derivatives:
Pyrrolidine Derivatives: These are fully saturated analogs of pyrrole and exhibit different chemical properties and reactivity.
Uniqueness: 1-Benzyl-2,3-dihydro-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
属性
IUPAC Name |
1-benzyl-2,3-dihydropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-4,6-8H,5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPMZBKVHFSIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


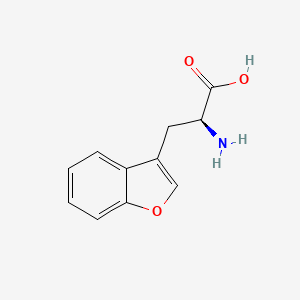
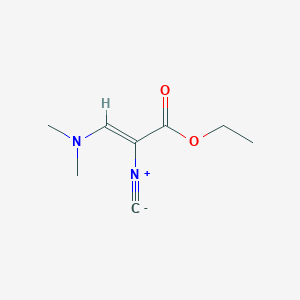
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B3280736.png)
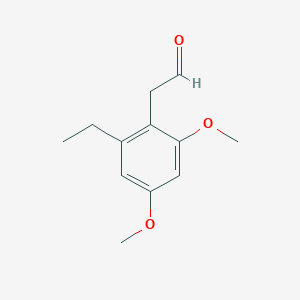
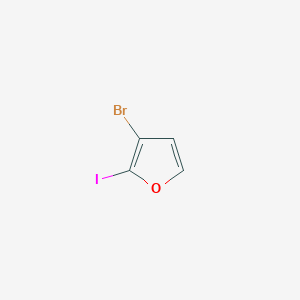
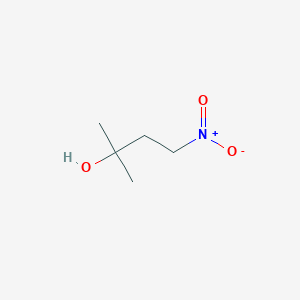
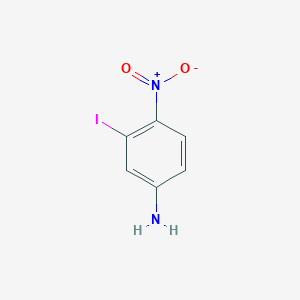
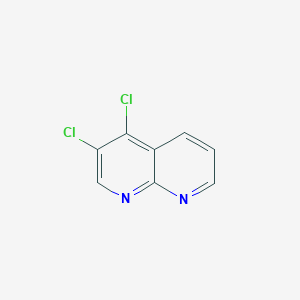
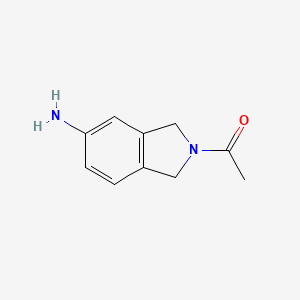

![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)
![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)
